molecular formula C13H21N3O4 B13901479 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

Cat. No.: B13901479
M. Wt: 283.32 g/mol
InChI Key: BHTFNUCJZGWQNU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate is a compound that features an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be selectively removed under acidic conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amine, allowing for selective reactions to occur at other functional groups. The imidazole ring can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-2-carboxylate can be compared to other Boc-protected compounds and imidazole derivatives:

    Similar Compounds:

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-2-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-5-19-11(17)10-14-6-8-16(10)9-7-15-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,15,18)

InChI Key

BHTFNUCJZGWQNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN1CCNC(=O)OC(C)(C)C

Origin of Product

United States

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